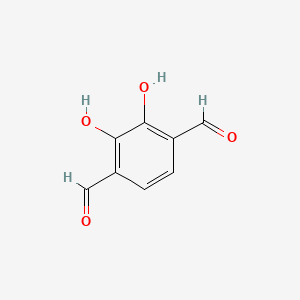

2,3-Dihydroxyterephthalaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydroxyterephthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-3-5-1-2-6(4-10)8(12)7(5)11/h1-4,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXRJTTYBZXJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148063-59-6 | |

| Record name | 2,3-dihydroxybenzene-1,4-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,3-Dihydroxyterephthalaldehyde from 1,2-Dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2,3-dihydroxyterephthalaldehyde, a valuable building block in the development of covalent organic frameworks (COFs) and other advanced materials. Starting from the readily available 1,2-dimethoxybenzene, this document outlines a two-step process involving a double Vilsmeier-Haack formylation to yield 2,3-dimethoxyterephthalaldehyde, followed by a robust demethylation to afford the final dihydroxy product. This guide, designed for researchers and professionals in chemistry and drug development, delves into the mechanistic underpinnings of each reaction, provides detailed experimental protocols, and discusses the critical parameters that ensure a successful and efficient synthesis.

Introduction

This compound is a key organic linker used in the synthesis of covalent organic frameworks (COFs), a class of porous crystalline polymers with applications in gas storage, catalysis, and sensing.[1][2][3][4][5] The strategic placement of hydroxyl and aldehyde functionalities on the aromatic ring allows for the formation of highly ordered, stable, and functional materials. The synthesis of this important building block from the simple and cost-effective starting material, 1,2-dimethoxybenzene, presents an accessible route for researchers in the field.

This guide will detail a reliable two-step synthesis, focusing on the critical aspects of regioselectivity in the formylation step and the complete conversion in the demethylation step.

Synthetic Pathway Overview

The synthesis of this compound from 1,2-dimethoxybenzene is achieved through a two-step process:

-

Double Vilsmeier-Haack Formylation: 1,2-dimethoxybenzene is first subjected to a double formylation reaction to introduce two aldehyde groups, yielding 2,3-dimethoxyterephthalaldehyde.

-

Demethylation: The resulting 2,3-dimethoxyterephthalaldehyde is then demethylated to convert the two methoxy groups into hydroxyl groups, affording the final product, this compound.

Caption: Overall synthetic scheme for this compound.

Part 1: Double Vilsmeier-Haack Formylation of 1,2-Dimethoxybenzene

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[6][7] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Mechanism and Regioselectivity

The reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This electrophile then attacks the electron-rich aromatic ring of 1,2-dimethoxybenzene. The two methoxy groups are ortho-, para-directing and strongly activating. The desired product, 2,3-dimethoxyterephthalaldehyde, requires formylation at the 4 and 6 positions of the 1,2-dimethoxybenzene ring. Achieving this double formylation with high regioselectivity is crucial and depends on carefully controlled reaction conditions.

Experimental Protocol: Synthesis of 2,3-Dimethoxyterephthalaldehyde

This protocol is adapted from established procedures for the formylation of activated aromatic rings.

Materials:

-

1,2-Dimethoxybenzene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (4.0 equivalents). Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (4.0 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the Vilsmeier reagent is typically indicated by the formation of a solid or a viscous oil.

-

Formylation Reaction: Dissolve 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane.

-

Add the solution of 1,2-dimethoxybenzene to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-45 °C) for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.

-

Stir the mixture vigorously for 1 hour.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2,3-dimethoxyterephthalaldehyde as a solid.

Part 2: Demethylation of 2,3-Dimethoxyterephthalaldehyde

The final step in the synthesis is the cleavage of the two methyl ethers to yield the desired dihydroxy product. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers under mild conditions.[8][9]

Mechanism of Demethylation with BBr₃

The demethylation with BBr₃ proceeds through the formation of a Lewis acid-base adduct between the boron atom of BBr₃ and the oxygen atom of the methoxy group. This is followed by the nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond.[8] Aqueous work-up then hydrolyzes the resulting borate ester to yield the final phenol.

Experimental Protocol: Synthesis of this compound

This protocol outlines the demethylation of 2,3-dimethoxyterephthalaldehyde using boron tribromide.

Materials:

-

2,3-Dimethoxyterephthalaldehyde

-

Boron tribromide (BBr₃), 1M solution in DCM

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Deionized water

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,3-dimethoxyterephthalaldehyde (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1M solution of boron tribromide in DCM (2.5 - 3.0 equivalents) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, and then let it slowly warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol.

-

Add deionized water and stir for 30 minutes.

-

If a precipitate forms, it can be collected by filtration. If not, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with 1M hydrochloric acid, deionized water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Data Presentation

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | 1,2-Dimethoxybenzene | POCl₃, DMF | 2,3-Dimethoxyterephthalaldehyde | 40-60% |

| 2 | 2,3-Dimethoxyterephthalaldehyde | BBr₃ | This compound | 70-90% |

Visualization of the Synthetic Workflow

Caption: Detailed workflow for the two-step synthesis.

Conclusion

The synthesis of this compound from 1,2-dimethoxybenzene is a robust and reproducible process that provides access to a crucial building block for the construction of advanced materials. This guide has detailed the key steps of double Vilsmeier-Haack formylation and subsequent demethylation, offering insights into the reaction mechanisms and providing comprehensive experimental protocols. Careful control of reaction conditions, particularly during the formylation step, is paramount to achieving good yields and the desired regioselectivity. By following the procedures outlined in this document, researchers and scientists can confidently synthesize this valuable compound for their applications in materials science and drug development.

References

- 1. rsc.org [rsc.org]

- 2. Nanopores of a Covalent Organic Framework: A Customizable Vessel for Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bifunctional covalent organic frameworks with two dimensional organocatalytic micropores - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 6. Sciencemadness Discussion Board - Vilsmeier–Haack reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 8. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]

- 9. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]

2,3-Dihydroxyterephthalaldehyde chemical properties and structure

An In-depth Technical Guide to 2,3-Dihydroxyterephthalaldehyde: Properties, Structure, and Applications

Introduction

This compound is a highly functionalized aromatic compound that has garnered significant attention as a versatile building block in materials science and synthetic chemistry. Its unique structure, featuring a catechol unit flanked by two aldehyde groups in a para-disubstituted benzene ring, imparts specific reactivity that makes it a valuable precursor for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, and key applications, with a particular focus on its role in the development of Covalent Organic Frameworks (COFs). The information presented is intended for researchers, scientists, and professionals in drug development and materials science seeking a detailed understanding of this important chemical entity.

Chemical Identity and Molecular Structure

This compound is systematically named 1,4-Benzenedicarboxaldehyde, 2,3-dihydroxy-. It is also commonly referred to by synonyms such as 3,6-Diformyl Catechol. The core of the molecule is a benzene ring, making it an aromatic aldehyde and a phenol derivative.

The spatial arrangement of its functional groups—two adjacent hydroxyl (-OH) groups and two para-oriented aldehyde (-CHO) groups—is central to its chemical behavior. The hydroxyl groups can participate in hydrogen bonding and act as coordination sites for metals, while the aldehyde groups are reactive sites for condensation reactions, most notably Schiff base formation.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical and Computational Properties

This compound is typically supplied as a white to yellow crystalline powder. Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 148063-59-6 | [1] |

| Molecular Formula | C₈H₆O₄ | [1][2] |

| Molecular Weight | 166.13 g/mol | [1][2] |

| Appearance | White to Yellow powder to crystal | |

| Purity | ≥97% or >98.0% (GC) | [1] |

| Melting Point | 148.0 to 152.0 °C | |

| Storage Conditions | 2-8°C or 4°C, under inert atmosphere (Nitrogen) | [1][2] |

| Topological Polar Surface Area (TPSA) | 74.6 Ų | [1] |

| logP | 0.7228 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

Spectroscopic Profile

While specific spectral data requires experimental acquisition, the structural features of this compound allow for the prediction of its characteristic spectroscopic profile, which is crucial for its identification and characterization.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, and hydroxyl protons. The two aromatic protons would appear as singlets or doublets in the aromatic region (~7.0-8.0 ppm). The aldehyde protons (-CHO) would exhibit a characteristic singlet far downfield (~9.5-10.5 ppm). The hydroxyl protons (-OH) would appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would show signals for the aldehyde carbonyl carbons (~190 ppm), the aromatic carbons bearing hydroxyl groups (~150-160 ppm), and other aromatic carbons in the ~115-130 ppm range.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad absorption band for the O-H stretching of the hydroxyl groups (~3200-3600 cm⁻¹). A strong, sharp peak corresponding to the C=O stretching of the aldehyde groups would be present around 1680-1700 cm⁻¹. Absorptions for aromatic C=C stretching would appear in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS) : The mass spectrum should display a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of approximately 166.13.

Synthesis Pathway

The synthesis of this compound can be achieved from commercially available starting materials. A common precursor mentioned is 1,2-dimethoxybenzene.[3] A logical synthetic route involves the introduction of the aldehyde functionalities followed by the deprotection of the hydroxyl groups.

Proposed Synthetic Workflow

A plausible two-step synthesis from 1,2-dimethoxybenzene is outlined below. The first step involves a double formylation reaction to introduce the two aldehyde groups onto the aromatic ring, followed by a demethylation step to convert the methoxy groups into hydroxyl groups.

Caption: Proposed synthetic route for this compound.

Applications and Reactivity

The primary application of this compound highlighted in recent literature is its use as a monomer for the synthesis of Covalent Organic Frameworks (COFs).[1]

Covalent Organic Frameworks (COFs)

COFs are a class of crystalline porous polymers with ordered structures and tunable functionalities.[4] The difunctional nature of this compound makes it an excellent C₂-symmetric building block. Its aldehyde groups can undergo condensation reactions with multivalent amine linkers (e.g., C₃-symmetric triamines) to form stable imine-linked frameworks.[5]

The resulting COFs, such as 2,3-DhaTta (synthesized from 1,3,5-tris(4-aminophenyl)triazine), exhibit high crystallinity and porosity, making them suitable for applications in catalysis, gas storage, and sensing.[5]

This protocol describes the synthesis of a COF from this compound (2,3-Dha) and tetra(p-amino-phenyl)porphyrin (Tph), adapted from established literature.[3]

-

Reagent Preparation : In a reaction tube, combine this compound (26.6 mg, 0.16 mmol) and tetra(p-amino-phenyl)porphyrin (54 mg, 0.08 mmol).

-

Solvent Addition : Add a solvent mixture of 1,2-dichlorobenzene (1.0 mL), dimethylacetamide (3.0 mL), and 6.0 M aqueous acetic acid (0.6 mL).

-

Homogenization : Sonicate the mixture for 20 minutes to achieve a homogeneous dispersion.

-

Degassing : Flash freeze the tube in a liquid nitrogen bath (77 K) and degas the mixture using three freeze-pump-thaw cycles to remove dissolved gases.

-

Reaction : Seal the tube under vacuum and heat at 120 °C for 72 hours. A colored powder (the COF) will precipitate.

-

Workup and Purification : After cooling to room temperature, filter the solid product. Wash it thoroughly with ethanol and other suitable solvents to remove unreacted monomers and residual solvents.

-

Activation : Dry the purified COF powder under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to obtain the final, porous material.

Caption: Schematic of COF synthesis via Schiff base condensation.

Pharmaceutical and Chemical Synthesis

While less documented than its role in COFs, this compound serves as a valuable intermediate in organic synthesis. Its multiple reactive sites allow for the construction of complex molecules, and it can be a precursor in the development of pharmaceutical compounds.[] The catechol and dialdehyde functionalities provide a scaffold that can be elaborated upon to create diverse molecular structures for drug discovery programs.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions must be observed during its handling and use.

-

Hazard Statements :

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

-

-

Precautionary Measures :

-

P261 & P271 : Avoid breathing dust and use only outdoors or in a well-ventilated area.

-

P264 : Wash skin thoroughly after handling.

-

P280 : Wear protective gloves, eye protection, and face protection.

-

-

First Aid :

-

IF ON SKIN (P302 + P352) : Wash with plenty of soap and water.

-

IF IN EYES (P305 + P351 + P338) : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If irritation persists (P337 + P313), get medical advice/attention.

-

IF INHALED (P304 + P340) : Remove person to fresh air and keep comfortable for breathing.

-

-

Storage and Stability :

-

Store in a tightly closed container in a dry, well-ventilated place.

-

It is recommended to store under an inert atmosphere to prevent oxidation.[1] The compound is listed as air-sensitive.

-

References

- 1. chemscene.com [chemscene.com]

- 2. 148063-59-6|this compound|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. Photocatalytic applications of covalent organic frameworks: synthesis, characterization, and utility - Nanoscale (RSC Publishing) DOI:10.1039/D4NR03204G [pubs.rsc.org]

- 5. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,3-Dihydroxyterephthalaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

2,3-Dihydroxyterephthalaldehyde is a symmetrically substituted aromatic dialdehyde. Its structure, featuring two hydroxyl and two aldehyde groups on a benzene ring, makes it a valuable bifunctional monomer in the synthesis of advanced materials. Notably, it serves as a critical building block for the targeted design of Covalent Organic Frameworks (COFs), which are utilized in applications ranging from gas adsorption to catalysis.

Given its role as a foundational precursor, rigorous structural confirmation and purity assessment are paramount. Spectroscopic analysis is the cornerstone of this validation process. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data for this compound. The content herein is designed for researchers and professionals in materials science and drug development, offering not just data, but the expert interpretation and causality behind the spectral features, ensuring a robust understanding of the molecule's analytical signature.

Molecular Structure

The structural integrity of this compound is the basis for its reactivity and the properties of the materials derived from it. The molecule possesses a C2v symmetry axis, which significantly influences its spectroscopic output, particularly in NMR.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its symmetric structure.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. Due to the molecule's symmetry, the two aromatic protons are chemically equivalent, as are the two aldehyde protons and the two hydroxyl protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.30 | Singlet | 4H | Aldehyde (-CHO) and Hydroxyl (-OH) protons |

| 7.22 | Singlet | 2H | Aromatic (Ph-H) protons |

Solvent: DMSO-d₆, Frequency: 400 MHz

Expert Interpretation: The spectrum is remarkably simple, reflecting the molecule's high degree of symmetry.[1]

-

Aromatic Protons (7.22 ppm): The appearance of a single peak for the two aromatic protons confirms their chemical equivalence. Their position in the typical aromatic region is expected.

-

Aldehyde and Hydroxyl Protons (10.30 ppm): The observation of a single, broad singlet integrating to four protons at 10.30 ppm is a key feature.[1] This indicates that the aldehyde and hydroxyl protons are either in rapid exchange with each other or coincidentally resonate at the same chemical shift in DMSO-d₆. The downfield shift is characteristic of acidic protons (hydroxyl) and protons attached to electron-withdrawing carbonyl groups (aldehyde).

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The symmetry of this compound results in only four signals.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 190.63 | Aldehyde Carbonyl (C=O) |

| 153.27 | Hydroxyl-bearing Aromatic Carbon (C-OH) |

| 128.11 | Aldehyde-bearing Aromatic Carbon (C-CHO) |

| 115.50 | Proton-bearing Aromatic Carbon (C-H) |

Solvent: DMSO-d₆, Frequency: 100 MHz

Expert Interpretation: Each signal in the ¹³C NMR spectrum corresponds to a pair of equivalent carbon atoms.[1]

-

190.63 ppm: This downfield signal is unequivocally assigned to the aldehyde carbonyl carbon, a region characteristic for such functional groups.

-

153.27 ppm: This signal corresponds to the aromatic carbons directly bonded to the electron-donating hydroxyl groups, which shield them relative to other aromatic carbons but are deshielded by the electronegative oxygen.

-

128.11 ppm: This peak is assigned to the aromatic carbons attached to the aldehyde groups.

-

115.50 ppm: This upfield aromatic signal represents the carbons bonded to hydrogen.

Experimental Protocol: NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved by gentle vortexing.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 16 ppm.

-

Set a relaxation delay of 1.0 second.

-

Co-add a minimum of 16 scans (transients) to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of around 240 ppm.

-

Use a relaxation delay of 2.0 seconds.

-

Co-add a minimum of 1024 scans for sufficient signal intensity, as ¹³C has a low natural abundance.

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint." It is particularly useful for identifying the characteristic carbonyl and hydroxyl groups in this compound.

FT-IR Data and Interpretation

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

|---|---|---|

| ~3400-3200 (broad) | O-H Stretch | Broad signal characteristic of hydrogen-bonded hydroxyl groups. |

| ~3100-3000 | Aromatic C-H Stretch | Sharp peaks typical for C-H bonds on a benzene ring. |

| ~2850 & ~2750 | Aldehyde C-H Stretch | Often observed as a pair of peaks (Fermi resonance), a hallmark of aldehydes. |

| 1665 | C=O Stretch | Strong, sharp absorption from the aldehyde carbonyl group.[1] |

| ~1600-1450 | C=C Stretch | Absorptions corresponding to the aromatic ring stretching vibrations. |

Expert Interpretation:

-

C=O Stretch (1665 cm⁻¹): The most intense and diagnostic peak in the spectrum is the carbonyl stretch.[1] Its position is consistent with an aromatic aldehyde. Intramolecular hydrogen bonding between the hydroxyl and aldehyde groups may contribute to a slight lowering of this frequency compared to non-hydroxylated terephthalaldehydes.

-

O-H Stretch (~3400-3200 cm⁻¹): The presence of a broad absorption band in this region is definitive evidence for the hydroxyl groups. The broadening is a direct consequence of intermolecular and intramolecular hydrogen bonding, a critical insight into the solid-state packing and conformation of the molecule.

-

Aldehyde C-H Stretch (~2850 & ~2750 cm⁻¹): The presence of one or two distinct peaks in this region is a highly reliable indicator of the aldehyde C-H bond, confirming the aldehyde functionality.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use an FT-IR spectrometer equipped with a standard detector.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Mass Spectrometry Data and Interpretation

For this compound (Molecular Formula: C₈H₆O₄), the expected molecular weight provides the basis for interpreting the mass spectrum.

Table 4: Expected Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆O₄ |

| Molecular Weight (Nominal) | 166 g/mol |

| Exact Mass (Monoisotopic) | 166.0266 Da |

| Expected Molecular Ion Peak (EI) | [M]⁺˙ at m/z 166 |

| Expected Molecular Ion Peak (ESI+) | [M+H]⁺ at m/z 167 or [M+Na]⁺ at m/z 189 |

Expert Interpretation: The primary goal is to observe the molecular ion peak, which confirms the molecular weight of the compound.[2]

-

Molecular Ion ([M]⁺˙): In Electron Ionization (EI) MS, the molecular ion peak is expected at an m/z value of 166.

-

Fragmentation: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, or the loss of the entire formyl group (M-29, loss of -CHO). The presence of hydroxyl groups may lead to additional fragmentation patterns, such as the loss of water (M-18). High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition by matching the measured exact mass to the theoretical value of 166.0266.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) for high-resolution data or a standard quadrupole for nominal mass data. The ionization source could be Electron Ionization (EI) via a direct insertion probe or Electrospray Ionization (ESI) for liquid samples.

-

Data Acquisition (ESI Mode):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Scan over a mass-to-charge (m/z) range of approximately 50-500.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

-

Workflow and Data Integration

The confirmation of the structure and purity of this compound is not based on a single technique, but on the logical integration of all spectroscopic data.

Figure 2: Integrated workflow for the spectroscopic validation of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and definitive analytical profile for this compound. The ¹H and ¹³C NMR spectra confirm the molecule's high symmetry and the connectivity of its atoms. FT-IR spectroscopy provides clear evidence of the critical aldehyde and hydroxyl functional groups, while mass spectrometry validates the molecular weight. Together, these techniques form a self-validating system, providing researchers with the authoritative data needed to confirm the identity and purity of this important chemical building block, thereby ensuring the integrity of subsequent synthetic applications.

References

An In-depth Technical Guide to the Solubility Profile of 2,3-Dihydroxyterephthalaldehyde in Organic Solvents

Foreword: Navigating the Data Gap for a Niche Pharmaceutical Intermediate

In the landscape of drug discovery and materials science, the physicochemical properties of novel organic compounds are paramount. 2,3-Dihydroxyterephthalaldehyde, a functionalized aromatic aldehyde, presents as a promising building block due to its reactive aldehyde groups and the chelating potential of its vicinal hydroxyl moieties.[1] Its utility in the synthesis of pharmaceuticals, covalent organic frameworks (COFs), and other advanced materials is an area of active research.[1][2][] However, a thorough review of the existing scientific literature reveals a conspicuous absence of comprehensive quantitative solubility data for this compound in common organic solvents.

This guide is therefore structured not as a static repository of pre-existing data, but as a proactive, instructional manual for the research scientist. It is designed to empower you, the end-user, to meticulously and accurately determine the solubility profile of this compound in your own laboratory setting. We will proceed from the foundational principles of solubility, through to a detailed, field-tested experimental protocol, and finally to the interpretation and application of the data you will generate. This approach ensures scientific integrity and provides a robust framework for your research and development endeavors.

Theoretical Underpinnings of Solubility: A Predictive Framework

Before embarking on experimental determination, a foundational understanding of the principles governing solubility can guide solvent selection and experimental design. The adage "like dissolves like" serves as a useful starting point, directing us to consider the interplay of polarity, hydrogen bonding, and molecular structure.

This compound (C₈H₆O₄) is a polar molecule.[2] Its key structural features influencing solubility are:

-

Two Aldehyde Groups (-CHO): These are polar and can act as hydrogen bond acceptors.

-

Two Hydroxyl Groups (-OH): These are also polar and can act as both hydrogen bond donors and acceptors.

-

An Aromatic Benzene Ring: This imparts a degree of non-polar character to the molecule.

Based on this structure, we can predict the following:

-

High Solubility in Polar, Protic Solvents: Solvents like methanol, ethanol, and N,N-Dimethylformamide (DMF) are expected to be effective at solvating this compound. These solvents can engage in hydrogen bonding with the hydroxyl and aldehyde groups, facilitating dissolution. For the related compound terephthalaldehyde, N,N-Dimethylformamide was found to be an excellent solvent.[4]

-

Moderate Solubility in Polar, Aprotic Solvents: Solvents such as acetone and acetonitrile, while polar, cannot act as hydrogen bond donors. They are still likely to be reasonably effective solvents due to dipole-dipole interactions.[5]

-

Low Solubility in Non-Polar Solvents: Solvents like hexane and toluene are unlikely to be effective. The energy required to break the intermolecular forces (primarily hydrogen bonds) in the solid this compound lattice would not be sufficiently compensated by the weak van der Waals forces established with these non-polar solvents.

Experimental Determination of Solubility: The Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.[4][6] This protocol is a self-validating system, as the continued presence of undissolved solid ensures that the measured concentration represents the true saturation point.

Necessary Apparatus and Reagents

-

Analytical balance (±0.1 mg accuracy)

-

Jacketed glass vials or flasks

-

Constant-temperature water bath or shaker with temperature control (±0.1 K)[4]

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

This compound (purity >95%)

-

Selected organic solvents (HPLC grade)

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a pre-weighed jacketed glass vial. The presence of undissolved solid at the end of the experiment is crucial.[7] b. Add a known mass or volume of the chosen organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation.[7]

-

Equilibration: a. Place the sealed vial in the constant-temperature water bath or shaker. b. Stir the mixture vigorously for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[4][7]

-

Sample Collection and Preparation: a. After the equilibration period, cease agitation and allow the vial to stand undisturbed for at least 2 hours to permit the excess solid to settle.[4] b. Carefully withdraw a sample of the supernatant using a syringe pre-heated or pre-cooled to the experimental temperature to avoid precipitation.[4] c. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals. d. Record the mass of the collected filtrate. e. Dilute the filtrate with the mobile phase of the HPLC system to a concentration within the calibrated range of the instrument.

-

Quantitative Analysis: a. Analyze the diluted sample by HPLC to determine the concentration of this compound. b. A pre-established calibration curve for this compound in the mobile phase is required for accurate quantification.

-

Calculation of Solubility: a. The solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L). b. The calculation is based on the measured concentration and the dilution factor.

Diagram of the Experimental Workflow

Caption: Workflow for the isothermal saturation method.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison of the solvent efficacy at different temperatures.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| N,N-Dimethylformamide | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Tetrahydrofuran | 25 | [Experimental Value] | [Calculated Value] |

| [Other Solvents] | 25 | [Experimental Value] | [Calculated Value] |

An increase in solubility with rising temperature typically indicates an endothermic dissolution process.[4] This data is crucial for designing crystallization and purification protocols, where a solvent with high solubility at elevated temperatures and low solubility at room temperature is often desired.

Practical Applications in Drug Development and Materials Science

A well-characterized solubility profile is not merely an academic exercise; it is a critical dataset with significant practical implications:

-

Reaction Medium Selection: The choice of solvent for synthesizing derivatives of this compound will depend on its ability to dissolve both the starting material and other reactants.

-

Purification by Crystallization: Understanding the temperature-dependent solubility is fundamental to developing efficient crystallization protocols for purifying the compound.

-

Formulation Development: In pharmaceutical applications, solubility in biocompatible solvents is a key factor in developing formulations for in-vitro and in-vivo testing.

-

COF and Polymer Synthesis: The solubility of the monomer is a critical parameter in controlling the polymerization process and the quality of the resulting material.

Safety and Handling Considerations

As a responsible scientist, adherence to safety protocols is non-negotiable.

-

This compound: This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8][9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][10]

-

Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood.[8][10]

-

Safety Data Sheets (SDS): Consult the SDS for this compound and each solvent used for detailed safety information.[8][9][10][11]

Conclusion

While the quantitative solubility data for this compound remains to be extensively published, this guide provides the theoretical framework and a robust experimental protocol to empower researchers to generate this critical information. The isothermal saturation method, coupled with HPLC analysis, offers a reliable path to understanding the dissolution behavior of this versatile compound. The resulting data will undoubtedly accelerate research and development in pharmaceuticals, materials science, and beyond.

References

- 1. This compound | 148063-59-6 | TCI AMERICA [tcichemicals.com]

- 2. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. aksci.com [aksci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

CAS number 148063-59-6 properties and suppliers

An In-depth Technical Guide to 2,3-Dihydroxyterephthalaldehyde (CAS No. 148063-59-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile organic compound identified by CAS number 148063-59-6. Intended for researchers, chemists, and material scientists, this document delves into the compound's properties, synthesis, applications, and commercial availability, with a particular focus on its emerging role in the development of advanced materials.

Compound Identification and Structure

This compound, also known by synonyms such as 1,2-dihydroxy-3,6-diformylbenzene and 3,6-diformyl catechol, is an aromatic aldehyde with the molecular formula C₈H₆O₄.[1][2] Its structure is characterized by a benzene ring substituted with two hydroxyl (-OH) groups and two aldehyde (-CHO) groups. This unique arrangement of functional groups imparts specific reactivity and makes it a valuable building block in organic synthesis.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 148063-59-6 | [1][2] |

| Molecular Formula | C₈H₆O₄ | [1][2] |

| Molecular Weight | 166.13 g/mol | [1][2] |

| Appearance | White to yellow powder or crystalline solid | [2] |

| Melting Point | 140-143 °C or 148-152 °C | [1][2][3] |

| Boiling Point (Predicted) | 265.2 ± 40.0 °C | [1][4] |

| Density (Predicted) | 1.515 ± 0.06 g/cm³ | [1][4] |

| Purity | >95% to >98% | [2][5] |

| Storage Temperature | 2-8°C under an inert atmosphere | [1] |

| Solubility | Information not widely available, but it is noted to be air-sensitive. | [2] |

Synthesis

A common synthetic route to this compound involves the demethylation of 2,3-dimethoxyterephthalaldehyde.[6] A general laboratory-scale procedure is as follows:

Experimental Protocol: Synthesis of this compound [6]

-

Under an inert atmosphere (e.g., argon), dissolve 2,3-dimethoxyterephthalaldehyde in dichloromethane (CH₂Cl₂).

-

Slowly add a solution of boron tribromide (BBr₃) in CH₂Cl₂ to the reaction mixture.

-

Stir the mixture at room temperature for approximately 4 hours.

-

Quench the reaction by the addition of water and continue stirring overnight.

-

Extract the product into an organic solvent such as chloroform (CHCl₃).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Recrystallize the resulting residue from a dichloromethane/hexane solvent system to yield the purified this compound.

Applications in Research and Industry

This compound serves as a critical building block in the synthesis of more complex molecules and materials. Its bifunctional nature, possessing both hydroxyl and aldehyde groups, allows for a variety of chemical transformations.

Covalent Organic Frameworks (COFs)

A significant application of this compound is in the synthesis of Covalent Organic Frameworks (COFs).[2] COFs are a class of porous crystalline polymers with ordered structures and high surface areas, making them promising materials for gas storage, catalysis, and sensing. The aldehyde groups of this compound can react with amines to form stable imine linkages, a common strategy for constructing COF backbones.[2]

Caption: Role of this compound in COF synthesis.

Other Applications

Beyond COFs, this compound has potential uses in various sectors:

-

Pharmaceutical Industry: It is explored as an active pharmaceutical ingredient due to its potential antioxidant and anti-inflammatory properties.[1]

-

Dye and Pigment Industry: It can serve as a key intermediate in the production of dyes and pigments.[1]

-

Research and Development: It is utilized as a research compound for developing new organic materials.[1]

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting. The following hazard and precautionary statements have been noted:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It is also noted to be sensitive to air and should be stored under an inert atmosphere.[2]

Suppliers

This compound is available from several chemical suppliers. Researchers can procure this compound from the following vendors, among others:

-

Ambeed, Inc. (via Sigma-Aldrich)

-

EvitaChem[2]

-

TCI (Shanghai) Development Co., Ltd.

-

ChemScene[7]

-

Luminescence Technology Corp.[5]

-

ChemicalBook (listing multiple suppliers)[6]

-

Chemsrc (listing multiple suppliers)[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential, particularly in the burgeoning field of advanced materials like Covalent Organic Frameworks. Its unique structure and reactivity offer a platform for the synthesis of novel compounds and materials with tailored properties. As research in these areas continues to expand, the demand for high-purity this compound is likely to grow.

References

- 1. Cas 148063-59-6,1,4-Benzenedicarboxaldehyde, 2,3-dihydroxy- | lookchem [lookchem.com]

- 2. Buy this compound (EVT-3091222) | 148063-59-6 [evitachem.com]

- 3. 1,4-Benzenedicarboxaldehyde, 2,3-dihydroxy- CAS#: 148063-59-6 [m.chemicalbook.com]

- 4. CAS#:148063-59-6 | 2,3-Dihydroxybenzene-1,4-dicarboxaldehyde | Chemsrc [chemsrc.com]

- 5. lumtec.com.tw [lumtec.com.tw]

- 6. 1,4-Benzenedicarboxaldehyde, 2,3-dihydroxy- | 148063-59-6 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

A Guide to Theoretical and Computational Modeling of 2,3-Dihydroxyterephthalaldehyde: From Molecular Properties to Material Design

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate 2,3-Dihydroxyterephthalaldehyde (DHTA), a critical building block in the synthesis of advanced materials like Covalent Organic Frameworks (COFs). Addressed to researchers, chemists, and drug development professionals, this document outlines the fundamental principles and practical application of computational techniques, primarily Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of DHTA. We delve into the causality behind methodological choices, present standardized computational protocols, and emphasize the validation of theoretical data against experimental results to ensure scientific integrity.

Introduction: The Significance of this compound

This compound (C₈H₆O₄), also known as 3,6-Diformyl Catechol, is an aromatic organic compound characterized by a benzene ring substituted with two adjacent hydroxyl (-OH) groups and two aldehyde (-CHO) groups at the 1 and 4 positions.[1][2][3] This specific arrangement of functional groups imparts unique electronic and structural properties, making it a highly valuable bifunctional linker in the field of materials science.[1] Its primary application lies in the bottom-up synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage, catalysis, and sensing.[4][5][6][7]

The reactivity and geometry of the hydroxyl and aldehyde groups dictate the topology, porosity, and ultimate function of the resulting COF. Therefore, a detailed understanding of the monomer's intrinsic properties at the atomic level is paramount for the rational design of these advanced materials. Computational modeling serves as a powerful, cost-effective tool to predict these properties before engaging in complex synthesis, enabling a priori design of materials with desired characteristics. This guide explores the theoretical framework for modeling DHTA, providing insights into its stability, reactivity, and spectral signatures.

Core Computational Methodologies: A Rationale

The accurate theoretical description of an organic molecule like DHTA hinges on selecting the appropriate computational methods. The goal is to find a balance between computational cost and accuracy that allows for reliable prediction of molecular properties.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse for quantum chemical calculations on medium-to-large molecules.[8] It is founded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density.[9] This approach is significantly more efficient than traditional wavefunction-based methods.

-

Why DFT? For a molecule like DHTA, DFT provides an excellent description of electron correlation effects, which are crucial for understanding its geometry and electronic structure, at a manageable computational cost.

-

Choice of Functional and Basis Set: The selection of the exchange-correlation functional and basis set is critical for accuracy.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing a robust description of molecular structures, vibrational frequencies, and electronic properties.[2][10][11]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. The "6-311" indicates a triple-zeta quality for valence electrons, providing flexibility. The "++G" adds diffuse functions for both heavy atoms and hydrogens, which are essential for accurately describing the lone pairs on oxygen atoms and potential hydrogen bonding. The "(d,p)" polarization functions allow for non-spherical electron density distribution, which is critical for describing the π-system of the benzene ring and the carbonyl groups.

-

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the electronic absorption properties (UV-Vis spectra) and excited states of DHTA, Time-Dependent DFT (TD-DFT) is the standard method.[3][12][13] It is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in an experimental spectrum.[3][12]

Solvation Models

To simulate the behavior of DHTA in a solution, which is relevant for many chemical reactions and spectroscopic measurements, a continuum solvation model like the Polarizable Continuum Model (PCM) is often employed.[9] This model approximates the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent on the solute molecule.

Key Theoretical Investigations of DHTA

This section outlines the core computational analyses performed on DHTA and the insights they provide.

Geometric Optimization and Structural Parameters

The first step in any computational study is to find the molecule's most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface.

-

Key Insights: An optimized geometry reveals crucial information about intramolecular interactions. In DHTA, a strong intramolecular hydrogen bond is expected between the hydroxyl hydrogen and the adjacent carbonyl oxygen. This interaction significantly influences the planarity of the molecule and the orientation of the functional groups.

-

Data Presentation: The resulting bond lengths, bond angles, and dihedral angles can be tabulated for analysis.

| Parameter | Description | Typical Calculated Value (Å/°) |

| C-C (ring) | Aromatic carbon-carbon bonds | ~1.39 - 1.41 Å |

| C=O | Carbonyl bond length | ~1.22 Å |

| C-O (hydroxyl) | Hydroxyl C-O bond length | ~1.35 Å |

| O-H | Hydroxyl O-H bond length | ~0.97 Å |

| O-H···O=C | Intramolecular H-bond distance | ~1.8 - 2.0 Å |

| ∠CCO (aldehyde) | Bond angle of aldehyde group | ~124° |

| ∠COH | Bond angle of hydroxyl group | ~109° |

| Note: These are representative values based on DFT calculations of similar molecules. Actual values would be derived from a specific DFT/B3LYP/6-311++G(d,p) calculation. |

Vibrational Analysis (FT-IR Spectroscopy)

Once the geometry is optimized, a frequency calculation is performed. This serves two purposes: to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the vibrational spectrum (FT-IR and Raman).

-

Causality and Validation: Theoretical vibrational frequencies are systematically higher than experimental values due to the harmonic oscillator approximation and basis set incompleteness. Therefore, calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data.[11][14] This comparison is a critical validation step. For DHTA, experimental FT-IR data from its use in COF synthesis is available for comparison.[1]

-

Key Spectral Features:

-

O-H Stretch: A broad band expected around 3200-3400 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups.

-

C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp peak expected around 1650-1680 cm⁻¹. The exact position is influenced by conjugation with the ring and the intramolecular hydrogen bond.

-

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Phenolic): A strong peak around 1200-1300 cm⁻¹.

-

| Vibrational Mode | Experimental FT-IR (cm⁻¹)[1] | Calculated (Scaled) FT-IR (cm⁻¹) |

| C=O Stretch | 1612 | ~1620-1640 |

| C=C Stretch | 1547, 1471 | ~1550, 1475 |

| C-O Stretch | 1301, 1205 | ~1300, 1210 |

| Note: Experimental values are from a COF containing the DHTA linker; slight shifts from the pure monomer are expected. Calculated values are predictive. |

Electronic Properties and Chemical Reactivity

Analysis of the molecule's electronic structure provides deep insights into its stability, reactivity, and optical properties.

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity). For DHTA, the HOMO is expected to be localized over the electron-rich catechol ring system.

-

LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is likely localized on the aldehyde groups and the π* system of the ring.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.[15][16] A smaller gap suggests the molecule is more polarizable and more reactive.

-

-

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the total electrostatic potential on the molecule's surface. It is an invaluable tool for predicting reactive sites.[10][15][16]

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In DHTA, these are centered on the oxygen atoms of the hydroxyl and carbonyl groups.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are found around the acidic hydroxyl hydrogens and the aldehydic hydrogens.

-

-

UV-Vis Spectrum Simulation: Using TD-DFT, the electronic transitions can be calculated. For DHTA, the primary transitions are expected to be π → π* transitions within the aromatic system, which are influenced by the electron-donating hydroxyl groups and electron-withdrawing aldehyde groups. The calculated λ_max can be compared with experimental spectra to validate the electronic structure model.[3][13]

Standardized Protocols and Workflows

To ensure reproducibility and accuracy, standardized computational workflows are essential.

Protocol: DFT Geometry Optimization and Frequency Calculation

-

Input File Creation: Build the initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Calculation Setup (Gaussian Example):

-

Execution: Run the calculation using Gaussian or another quantum chemistry package.

-

Analysis:

-

Verify that the optimization has converged successfully.

-

Confirm the absence of imaginary frequencies to ensure a true energy minimum.

-

Extract optimized coordinates, bond lengths, and angles.

-

Extract calculated vibrational frequencies and IR intensities. Apply the appropriate scaling factor (e.g., 0.965) for comparison with experimental data.

-

Protocol: TD-DFT UV-Vis Spectrum Calculation

-

Input File Creation: Use the optimized geometry from the previous step.

-

Calculation Setup (Gaussian Example):

-

Execution: Run the TD-DFT calculation.

-

Analysis:

-

Extract the calculated excitation energies (in eV or nm), oscillator strengths (f), and the major orbital contributions for each transition.

-

The transition with the largest oscillator strength typically corresponds to the experimental λ_max.

-

Visualize the simulated spectrum using appropriate software.

-

Visualizing Computational Concepts

Diagrams are essential for conceptual understanding of the computational workflow and the interpretation of results.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Computational analysis of metal organic framework and covalent organic framework using degree based topological indices with QSPR validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring covalent organic frameworks through the lens of computational chemistry - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 7. Determining Covalent Organic Framework Structures Using Electron Crystallography and Computational Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electronic Structure : Density Functional Theory | Semantic Scholar [semanticscholar.org]

- 9. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Computational Design of High Energy RDX-Based Derivatives: Property Prediction, Intermolecular Interactions, and Decomposition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 2,3-Dihydroxyterephthalaldehyde

For Immediate Release

An in-depth technical guide detailing the historical synthesis, chemical properties, and applications of 2,3-Dihydroxyterephthalaldehyde has been compiled for researchers, scientists, and professionals in drug development. This pivotal aromatic dialdehyde, a cornerstone in the construction of advanced materials and a molecule of growing interest in medicinal chemistry, is explored from its likely historical synthetic roots to its modern applications.

Introduction: A Tale of Two Hydroxyls and Aldehydes

This compound, systematically named 1,4-benzenedicarboxaldehyde, 2,3-dihydroxy-, is an organic compound with the chemical formula C₈H₆O₄.[1] It is characterized by a benzene ring substituted with two hydroxyl (-OH) groups and two aldehyde (-CHO) groups. The ortho-disposed hydroxyl groups and the para-positioning of the aldehyde functionalities impart a unique combination of reactivity and structural rigidity, making it a highly valuable precursor in various synthetic endeavors. While the precise historical moment of its first isolation remains to be definitively pinpointed in the literature, its synthesis is intrinsically linked to the development of classical aromatic formylation reactions in the late 19th and early 20th centuries.

Historical Synthesis: A Path Forged by Chemical Pioneers

The synthesis of hydroxylated aromatic aldehydes has been a subject of intense investigation for over a century. While a singular "discovery" paper for this compound is not readily apparent, its synthesis can be understood as an extension of several foundational named reactions in organic chemistry. These methods, developed to introduce formyl groups onto activated aromatic rings, provide a logical pathway to this important molecule.

The most probable historical route to this compound involves a two-stage process: the introduction of aldehyde groups to a protected catechol derivative, followed by deprotection. The Vilsmeier-Haack and Duff reactions are two such classical formylation methods that would have been instrumental.

The Vilsmeier-Haack Reaction: A Versatile Formylation Tool

The Vilsmeier-Haack reaction, discovered in 1925, allows for the formylation of electron-rich aromatic compounds.[2] The reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[3] For the synthesis of a terephthalaldehyde derivative, a diformylation would be required.

The Duff Reaction: Ortho-Formylation of Phenols

The Duff reaction, reported by James Cooper Duff in the 1930s and 40s, is a method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA).[4][5][6] This reaction is particularly relevant as it selectively introduces the aldehyde group at the position ortho to the hydroxyl group, a key structural feature of this compound.

A plausible historical synthesis would, therefore, involve the protection of the hydroxyl groups of catechol as methyl ethers to form 1,2-dimethoxybenzene (veratrole). This would be followed by a diformylation reaction, and subsequent demethylation to yield the final product.

A Modern, Optimized Synthetic Protocol

Building upon these historical foundations, a more streamlined and efficient synthesis of this compound can be proposed. This multi-step process leverages the principles of ortho-formylation and demethylation with modern reagents and techniques.

Step 1: Double Formylation of 1,2-Dimethoxybenzene

The synthesis commences with the double formylation of commercially available 1,2-dimethoxybenzene. This is a crucial step to introduce the two aldehyde functionalities at the correct positions on the benzene ring.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF).

-

Vilsmeier Reagent Formation: Cool the DMF in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Addition of Starting Material: To the freshly prepared Vilsmeier reagent, add 1,2-dimethoxybenzene dropwise, ensuring the temperature does not exceed 20 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for several hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,3-dimethoxyterephthalaldehyde.

Step 2: Demethylation to this compound

The final step involves the cleavage of the methyl ethers to unveil the hydroxyl groups. This is a critical transformation that can be achieved using various demethylating agents.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the crude 2,3-dimethoxyterephthalaldehyde in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Addition of Demethylating Agent: Cool the solution in an ice bath and add a strong Lewis acid, such as boron tribromide (BBr₃), dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the demethylation is complete (monitored by TLC).

-

Quenching: Carefully quench the reaction by slowly adding methanol, followed by water.

-

Isolation and Purification: Extract the product into an organic solvent. Wash the organic layer, dry it, and remove the solvent. The crude this compound can then be purified by recrystallization or column chromatography to yield a white to yellow solid.[7]

| Parameter | Value | Reference |

| CAS Number | 148063-59-6 | [1] |

| Molecular Formula | C₈H₆O₄ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

| Appearance | White to yellow powder/crystal | [7] |

| Purity | >98.0% (GC) | [7] |

Visualizing the Synthesis

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a versatile building block with significant applications in materials science and emerging potential in drug development.

Covalent Organic Frameworks (COFs)

The primary application of this compound is as a linker molecule in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising materials for gas storage, catalysis, and sensing. The rigid structure and reactive aldehyde groups of this compound enable the formation of robust and functional COF materials.

Potential in Drug Development

While direct applications in pharmaceuticals are still under exploration, the structural motifs present in this compound are of significant interest in medicinal chemistry. The catechol (1,2-dihydroxybenzene) unit is a known pharmacophore found in numerous biologically active compounds. Furthermore, related dihydroxybenzaldehyde derivatives have demonstrated antimicrobial activities. For instance, 2,3-dihydroxybenzaldehyde has shown antimicrobial effects against bovine mastitis-causing Staphylococcus aureus.[8][9] This suggests that this compound and its derivatives could serve as a scaffold for the development of new therapeutic agents.

Conclusion

This compound stands as a testament to the enduring legacy of classical organic chemistry, with its synthesis rooted in foundational formylation reactions. Today, it serves as a critical component in the design of advanced materials and holds promise for future applications in the pharmaceutical industry. This guide provides a comprehensive overview for researchers looking to harness the potential of this versatile molecule.

References

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Dihydroxyterephthalic acid | C8H6O6 | CID 88273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 148063-59-6|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 148063-59-6 | TCI AMERICA [tcichemicals.com]

- 8. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural and Physicochemical Properties of 2,3-Dihydroxyterephthalaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydroxyterephthalaldehyde is a versatile aromatic aldehyde with significant potential in medicinal chemistry and materials science. Its unique arrangement of hydroxyl and aldehyde functional groups on a benzene ring allows for diverse chemical modifications and applications, including the synthesis of novel therapeutic agents and advanced porous materials. This guide provides a comprehensive analysis of its structural features, physicochemical properties, and potential applications, with a focus on providing a robust framework for its use in research and development. While an experimental single-crystal X-ray structure has yet to be reported, this guide offers an in-depth computational analysis to elucidate its key structural and electronic characteristics.

Introduction: The Significance of this compound

Aromatic dialdehydes are fundamental building blocks in organic synthesis, serving as precursors to a wide array of complex molecules and materials. Among these, this compound (DHТР) holds particular interest due to the presence of ortho-dihydroxy and para-dialdehyde functionalities. This specific substitution pattern imparts unique electronic and chelating properties, making it a valuable intermediate in several fields.

In the realm of drug development, the catechol (1,2-dihydroxybenzene) moiety is a well-known structural alert, often associated with both therapeutic efficacy and potential metabolic liabilities. Understanding the precise three-dimensional structure and electronic landscape of DHТР is therefore crucial for designing novel drug candidates with optimized activity and safety profiles. Furthermore, the symmetrical nature of the molecule and the reactive aldehyde groups make it an ideal linker for the construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), materials with extensive applications in gas storage, catalysis, and separation technologies.

This technical guide aims to provide a detailed understanding of DHТР, focusing on its structural analysis, synthesis, and potential applications to empower researchers in their scientific endeavors.

Structural Analysis: A Computational Approach in the Absence of Experimental Data

A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, reveals that the single-crystal X-ray structure of this compound has not been reported to date.[1] In the absence of experimental crystallographic data, computational methods, particularly Density Functional Theory (DFT), serve as a powerful and reliable alternative for elucidating the structural and electronic properties of molecules.

In Silico Structural Elucidation Workflow

A computational analysis of DHТР can be performed using a standard quantum chemistry software package. The following workflow provides a robust methodology for obtaining accurate structural and electronic data.

References

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of 2,3-Dihydroxyterephthalaldehyde

Foreword: The Crucial Role of Thermal Analysis in Material Science

In the landscape of materials science and pharmaceutical development, a thorough understanding of a compound's thermal properties is not merely academic—it is a cornerstone of quality, safety, and efficacy. 2,3-Dihydroxyterephthalaldehyde (C₈H₆O₄, MW: 166.13 g/mol ) is a key aromatic building block, utilized in the synthesis of advanced materials and complex organic frameworks.[1][2] Its thermal stability is a critical parameter that dictates its storage conditions, processing viability, and performance in final applications.

Thermogravimetric Analysis (TGA) stands as an essential technique for elucidating this stability.[3][4] It provides precise, quantitative data on mass changes as a function of temperature, revealing the thresholds of decomposition, compositional integrity, and the kinetics of degradation. This guide is designed to move beyond a simple procedural outline. It offers an in-depth, field-proven perspective on conducting and interpreting the TGA of this compound, grounded in both fundamental principles and practical, authoritative standards.

Section 1: The Theoretical & Instrumental Framework of TGA

The Principle of Gravimetric Measurement Under Thermal Stress